
2-Chloro-6-(1,1-difluoroethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1,1-difluoroethyl)pyrazine, also known as 2-C6FP, is a synthetic organic compound with a molecular formula of C5H5ClF2N2. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds. This compound has been studied for a range of applications including drug discovery, drug delivery, and diagnostic imaging.
Scientific Research Applications
2-Chloro-6-(1,1-difluoroethyl)pyrazine has been studied for a variety of applications in scientific research. It has been used as a substrate for the preparation of fluorescent probes for imaging applications. It has also been used as a substrate for the preparation of inhibitors of enzymes such as cyclooxygenase-2 (COX-2). In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival.
Biochemical and Physiological Effects
2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival. Furthermore, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the immune system.
Advantages and Limitations for Lab Experiments
2-Chloro-6-(1,1-difluoroethyl)pyrazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in water and other solvents. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 2-Chloro-6-(1,1-difluoroethyl)pyrazine in laboratory experiments. It has a relatively low stability in the presence of light and oxygen, making it difficult to store for long periods of time. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in some applications.
Future Directions
2-Chloro-6-(1,1-difluoroethyl)pyrazine has a wide range of potential applications in scientific research. Future research should focus on developing new synthesis methods for 2-Chloro-6-(1,1-difluoroethyl)pyrazine, as well as exploring its potential as an anticancer agent. In addition, further research should focus on understanding the mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine and its effects on biochemical and physiological processes. Finally, research should focus on developing new applications for 2-Chloro-6-(1,1-difluoroethyl)pyrazine, such as its use as a fluorescent probe or inhibitor of enzymes.
Synthesis Methods
2-Chloro-6-(1,1-difluoroethyl)pyrazine is typically synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-6-fluoro-3-nitropyridine with 1,1-difluoroethylene to form 2-chloro-6-fluoro-3-nitro-1,1-difluoroethylpyrazine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
properties
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-3-5(7)11-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSBLKDUROQSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1,1-difluoroethyl)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)
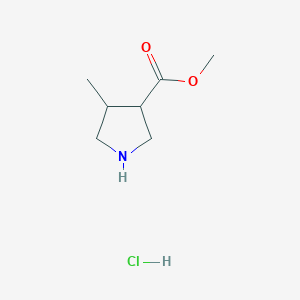
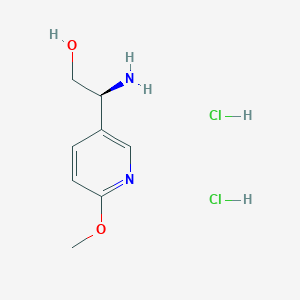
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)
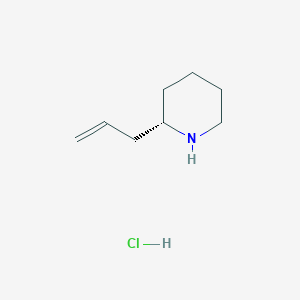


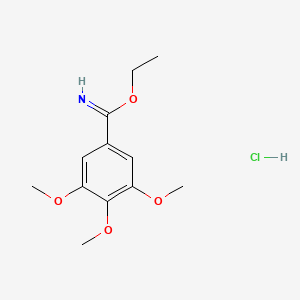
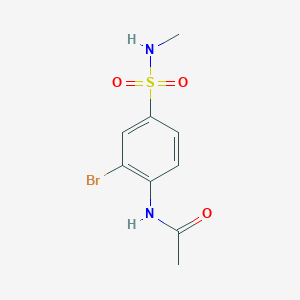
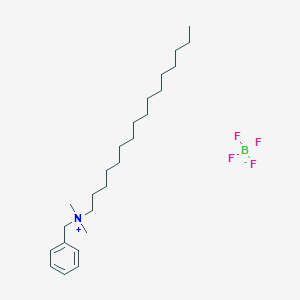

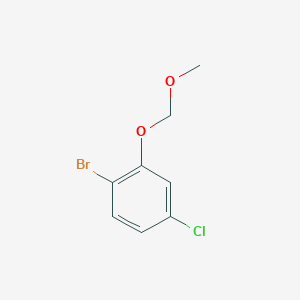
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)